molecular formula C14H24Cl2N12O2Pt B142147 (SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride CAS No. 138180-67-3

(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride

Cat. No. B142147
M. Wt: 658.4 g/mol
InChI Key: MPHJRLQZZNBYDR-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride, commonly known as JM118, is a platinum-based anticancer drug that has shown promising results in preclinical studies.

Mechanism Of Action

JM118 exerts its anticancer effects by forming DNA adducts, which interfere with DNA replication and transcription. This ultimately leads to cell death. JM118 has been shown to have a different mechanism of action compared to cisplatin, which may contribute to its improved efficacy and reduced toxicity.

Biochemical And Physiological Effects

JM118 has been shown to induce DNA damage and activate apoptotic pathways in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to support tumor growth. In addition, JM118 has been shown to modulate the immune system, which may enhance its anticancer effects.

Advantages And Limitations For Lab Experiments

JM118 has several advantages over other platinum-based anticancer drugs, including its improved efficacy and reduced toxicity. However, it also has some limitations, including its relatively complex synthesis method and potential for resistance development.

Future Directions

There are several future directions for research on JM118. One area of interest is the development of new formulations and delivery methods to improve its pharmacokinetic properties. Another area of interest is the investigation of its potential in combination with other anticancer agents. Additionally, there is a need for further studies to elucidate its mechanism of action and identify biomarkers for patient selection.

Synthesis Methods

JM118 is synthesized by reacting cisplatin with 6-methoxy-9-methyl-9H-purine-2,6-diamine in the presence of ammonium chloride and ammonium hydroxide. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

JM118 has been extensively studied for its anticancer properties. In vitro studies have shown that JM118 is effective against a range of cancer cell lines, including ovarian, lung, and colon cancer. In vivo studies have also demonstrated its efficacy in animal models of cancer.

properties

CAS RN

138180-67-3

Product Name

(SP-4-2)-Diamminebis(6-methoxy-9-methyl-9H-purin-2-amine-N7)platinum(2+) dichloride

Molecular Formula

C14H24Cl2N12O2Pt

Molecular Weight

658.4 g/mol

IUPAC Name

azane;6-methoxy-9-methylpurin-2-amine;platinum(2+);dichloride

InChI

InChI=1S/2C7H9N5O.2ClH.2H3N.Pt/c2*1-12-3-9-4-5(12)10-7(8)11-6(4)13-2;;;;;/h2*3H,1-2H3,(H2,8,10,11);2*1H;2*1H3;/q;;;;;;+2/p-2

InChI Key

MPHJRLQZZNBYDR-UHFFFAOYSA-L

SMILES

CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2]

Canonical SMILES

CN1C=NC2=C1N=C(N=C2OC)N.CN1C=NC2=C1N=C(N=C2OC)N.N.N.[Cl-].[Cl-].[Pt+2]

synonyms

cis-(Pt(NH3)2(O(6),9-dimethylguanine-7)2)Cl2
cis-diamminebis(O(6),9-dimethylguanine-7)platinum(II)
cis-Pt-O(6),9-diMeG complex
O(6),9-diMeG platinum

Origin of Product

United States

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